molecular formula C14H11N3O3 B14102636 N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide

N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide

Cat. No.: B14102636
M. Wt: 269.25 g/mol
InChI Key: RNXZKLPSKZIKEK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide is a heterocyclic compound that features both furan and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide typically involves the reaction of 4-hydroxyquinazoline-7-carboxylic acid with furan-2-ylmethanamine. The reaction is often carried out under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields. The crude products are typically purified by crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring can interact with hydrophobic pockets in proteins, while the quinazoline moiety can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-hydroxyquinazoline-4-carboxamide
  • N-(furan-2-ylmethyl)-6-hydroxyquinazoline-4-carboxamide
  • N-(furan-2-ylmethyl)-4-hydroxyquinazoline-2-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide is unique due to the specific positioning of the hydroxyl and carboxamide groups on the quinazoline ring, which can influence its binding affinity and selectivity towards molecular targets. This unique structure can result in distinct biological activities compared to its analogs .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-3H-quinazoline-7-carboxamide

InChI

InChI=1S/C14H11N3O3/c18-13(15-7-10-2-1-5-20-10)9-3-4-11-12(6-9)16-8-17-14(11)19/h1-6,8H,7H2,(H,15,18)(H,16,17,19)

InChI Key

RNXZKLPSKZIKEK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)NC=N3

Origin of Product

United States

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